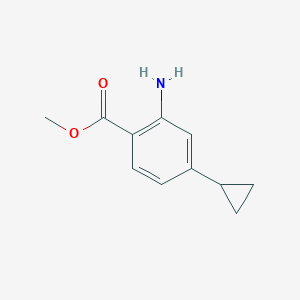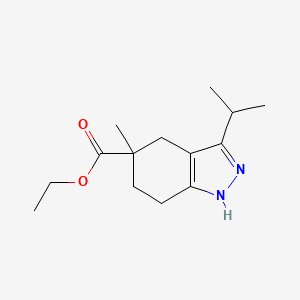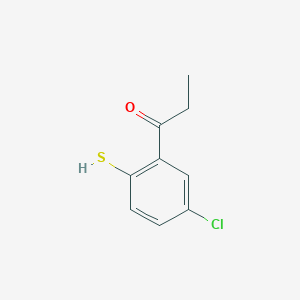
(3-Amino-2,6-dichlorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-2,6-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichlorinated aromatic ring with an amino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,6-dichlorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method involves the reaction of 2,6-dichloroaniline with a boron source such as trimethyl borate in the presence of a base like n-butyllithium. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the formation of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-2,6-dichlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3-Amino-2,6-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Amino-2,6-dichlorophenyl)boronic acid primarily involves the interaction of the boronic acid group with biological targets. The boronic acid can form reversible covalent bonds with nucleophilic sites on proteins, such as the active site serine residues in proteases. This interaction can inhibit the enzyme’s activity, making it a valuable tool in the development of enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorophenylboronic Acid: Similar structure but lacks the amino group, making it less versatile in certain reactions.
3-Chlorophenylboronic Acid: Contains only one chlorine substituent, affecting its reactivity and applications.
Phenylboronic Acid: Lacks both chlorine and amino substituents, making it less specialized for certain synthetic applications.
Uniqueness
(3-Amino-2,6-dichlorophenyl)boronic acid is unique due to the presence of both amino and dichloro substituents on the aromatic ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
2096330-06-0 |
|---|---|
Molekularformel |
C6H6BCl2NO2 |
Molekulargewicht |
205.83 g/mol |
IUPAC-Name |
(3-amino-2,6-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BCl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H,10H2 |
InChI-Schlüssel |
HWRKHSZCKZFOMN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1Cl)N)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14037913.png)






